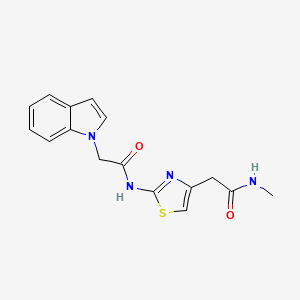

2,3-二氨基-N,N-二甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

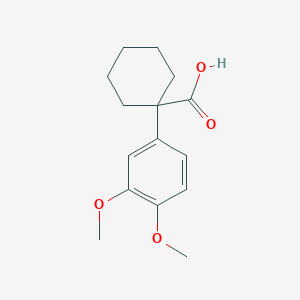

The compound 2,3-diamino-N,N-dimethylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse pharmacological activities and applications in chemical synthesis. The sulfonamide group is a common pharmacophore in medicinal chemistry, and modifications to the benzenesulfonamide structure can lead to compounds with varied biological activities and chemical properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. For instance, N,N-dichloro-2-nitrobenzenesulfonamide has been used as an electrophilic nitrogen source for the direct diamination of alpha,beta-unsaturated ketones, which could potentially be applied to synthesize diamino benzenesulfonamide derivatives . Additionally, ortho lithiation of N,N-dimethylbenzenesulfonamide followed by condensation with electrophilic compounds has been reported, which could be a method to introduce amino groups at specific positions on the benzenesulfonamide ring .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic tools and X-ray diffraction. For example, a related compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, was characterized by single-crystal X-ray diffraction (SCXRD) and showed crystallization in the monoclinic crystal system . The molecular structure is stabilized by several intermolecular interactions, which can be investigated using Hirshfeld surface analysis .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in a variety of chemical reactions. For example, 2,4-dinitrobenzenesulfonamides can be alkylated to give N,N-disubstituted sulfonamides, which can be further transformed into a wide variety of diamines . The reactivity of these compounds can be influenced by the presence of different substituents on the benzenesulfonamide ring, which can affect the outcome of reactions such as cyclization or N-chlorination .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, can be critical for their pharmacological application. For instance, a chromene-based arylsulfonamide analog with poor water solubility was investigated for its potential as a cancer therapeutic, and modifications to its structure were explored to improve its pharmacological properties . The electronic properties and reactivity descriptors of sulfonamide derivatives can be calculated using computational methods such as density functional theory (DFT), which can provide insights into their chemical behavior .

科学研究应用

合成及生物活性

4-(3-二甲氨基丙烯酰基)-N,N-二甲基苯磺酰胺是合成多种化合物的重要中间体。这些合成化合物的结构已通过元素分析和光谱数据得到证实,据报道具有抗菌和抗真菌活性 (Aal 等人,2007 年)。

合成新型化合物的构建模块

N-{(E)-(二甲氨基)亚甲基亚氨基硫代甲酰基}-4-甲苯磺酰胺用于与取代的苯胺反应以生成苯胺亚甲基衍生物。这些衍生物在用苯甲酰溴处理后会产生三氮杂菲和咪唑,显示出良好的体外抗真菌活性。这表明 2,3-二氨基-N,N-二甲基苯磺酰胺衍生物在生成具有生物活性的新型化合物中具有潜力 (Khodairy 等人,2016 年)。

化学修饰和药理特性

分子 3,4-二甲氧基-N-[(2,2-二甲基-2H-色满-6-基)甲基]-N-苯基苯磺酰胺及其类似物(衍生自 2,3-二氨基-N,N-二甲基苯磺酰胺)已被探索其拮抗肿瘤生长的能力。正在研究这些分子的结构修饰以优化其功能和药理学,特别是在癌症治疗方面 (Mun 等人,2012 年)。

在聚酰亚胺合成中的作用

2,3-二氨基-N,N-二甲基苯磺酰胺衍生物用于合成芳香族二胺,然后用其制备聚酰亚胺。这些聚酰亚胺在强有机溶剂中表现出良好的溶解性,并具有较高的热稳定性,使其适用于各种工业应用 (Liu 等人,2002 年)。

属性

IUPAC Name |

2,3-diamino-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)7-5-3-4-6(9)8(7)10/h3-5H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJHWYFBTUXVCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-diamino-N,N-dimethylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorobenzamido)-N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2514649.png)

![7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514652.png)

![7-butyl-N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2514654.png)

![2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2514657.png)

![5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2514661.png)

![Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate](/img/structure/B2514665.png)